molecular formula C22H27N3O3 B2984568 6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one CAS No. 2320175-21-9

6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one

Cat. No.: B2984568
CAS No.: 2320175-21-9
M. Wt: 381.476
InChI Key: VZFJHGAPJCNAOU-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one is a complex organic compound with the molecular formula C22H27N3O3 and a molecular weight of 381.476 g/mol. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridazinone core, and a piperidine ring substituted with a 3-methylphenoxypropanoyl group.

Preparation Methods

The synthesis of 6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one involves multiple steps, typically starting with the preparation of the pyridazinone core. This can be achieved through cyclization reactions involving appropriate precursors. The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the 3-methylphenoxypropanoyl group via esterification or acylation reactions. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group, leading to the formation of various derivatives.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and alcohols or amines.

Scientific Research Applications

6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one can be compared with other similar compounds, such as:

    6-Cyclopropyl-2-[1-[2-(4-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one: This compound has a similar structure but with a different substitution pattern on the phenoxy group.

    6-Cyclopropyl-2-[1-[2-(3-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one: This compound features a chlorine atom instead of a methyl group on the phenoxy ring.

    6-Cyclopropyl-2-[1-[2-(3-methoxyphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one: This compound has a methoxy group instead of a methyl group on the phenoxy ring.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

6-cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-15-4-3-5-19(14-15)28-16(2)22(27)24-12-10-18(11-13-24)25-21(26)9-8-20(23-25)17-6-7-17/h3-5,8-9,14,16-18H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFJHGAPJCNAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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